molecular formula C12H15NO4 B11990706 Methyl ((4-ethoxybenzoyl)amino)acetate

Methyl ((4-ethoxybenzoyl)amino)acetate

Cat. No.: B11990706
M. Wt: 237.25 g/mol
InChI Key: CNQUAYKXUCBCQG-UHFFFAOYSA-N
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Description

Methyl ((4-ethoxybenzoyl)amino)acetate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.258 g/mol It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((4-ethoxybenzoyl)amino)acetate typically involves the reaction of 4-ethoxybenzoic acid with methyl aminoacetate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl ((4-ethoxybenzoyl)amino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ((4-ethoxybenzoyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and aminoacetate groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl ((4-aminobenzoyl)amino)acetate
  • Ethyl ((4-methoxybenzoyl)amino)acetate
  • Methyl ((3-aminobenzoyl)amino)acetate

Comparison: Methyl ((4-ethoxybenzoyl)amino)acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-[(4-ethoxybenzoyl)amino]acetate

InChI

InChI=1S/C12H15NO4/c1-3-17-10-6-4-9(5-7-10)12(15)13-8-11(14)16-2/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI Key

CNQUAYKXUCBCQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)OC

Origin of Product

United States

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